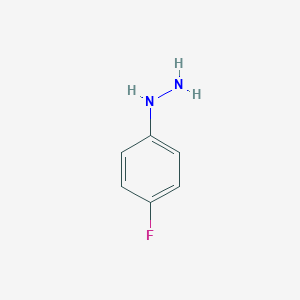

(4-Fluorophenyl)hydrazine

描述

Overview of Hydrazine (B178648) Derivatives in Chemical Science

Hydrazine (N2H4) and its derivatives are a class of inorganic and organic compounds that feature a nitrogen-nitrogen single bond. wikipedia.org These compounds are highly reactive and serve as versatile building blocks in a multitude of chemical syntheses. iscientific.org In the realm of chemical science, hydrazine derivatives are integral to various applications, including pharmaceuticals, agrochemicals, and material science. wikipedia.orgontosight.ai They are key components in the synthesis of heterocyclic compounds like pyrazoles and pyridazines, which are prevalent in many biologically active molecules. wikipedia.org The utility of hydrazine derivatives also extends to fundamental chemical reactions, such as the Wolff-Kishner reduction, which transforms a carbonyl group into a methylene (B1212753) group. wikipedia.org

The diverse pharmacological activities reported for hydrazine derivatives include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. iscientific.orgnih.gov This broad spectrum of biological activity has spurred extensive research into the synthesis and evaluation of novel hydrazine-based compounds for potential therapeutic applications. nih.gov

Significance of Fluorine Substitution in Aromatic Hydrazines

The introduction of fluorine into organic molecules, particularly in aromatic systems, can profoundly alter their physicochemical and biological properties. researchgate.netnih.gov This practice, known as fluorination, is a widely used strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic profile of drug candidates. nih.gov When a fluorine atom is substituted onto an aromatic hydrazine, such as in (4-Fluorophenyl)hydrazine, several key effects are observed.

Historical Context of this compound Research

Early research involving this compound primarily centered on its synthesis and its use as a reagent in various chemical reactions. It has been utilized as a key starting material in the Fischer indole (B1671886) synthesis, a classic method for preparing indole derivatives. ekb.eg Over the years, its applications have expanded significantly, with researchers employing it in the synthesis of a wide array of heterocyclic compounds with potential biological activities. For instance, it has been used to create novel pyrazole (B372694) derivatives that have been investigated for their anticancer properties. ekb.eg The hydrochloride salt of this compound is also commercially available and frequently used in synthetic chemistry. bldpharm.comnih.gov

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is vibrant and multifaceted, with a strong focus on its application in medicinal chemistry and materials science. Researchers are actively exploring its use in the synthesis of novel compounds with potential therapeutic benefits. Recent studies have demonstrated the synthesis of various derivatives, including hydrazine carboxamides and thiosemicarbazones, which have been evaluated for their anticancer and aldose reductase inhibitory effects. nih.govturkjps.org

A notable trend is the use of this compound in the development of kinase inhibitors, which are a critical class of anticancer drugs. nih.gov Its structural motif is being incorporated into molecules designed to target specific signaling pathways involved in cancer progression. Furthermore, there is growing interest in the coordination chemistry of this compound derivatives with various metal ions, which could lead to new materials with interesting catalytic or electronic properties.

Emerging research also includes the use of computational methods, such as molecular docking studies, to predict the binding interactions of this compound-based compounds with their biological targets. nih.gov This in-silico approach helps in the rational design of more potent and selective molecules. The development of green and efficient synthetic methodologies, such as ultrasound-promoted reactions, for the preparation of this compound derivatives is another area of active investigation. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C6H7FN2 | nih.gov |

| Molar Mass | 126.13 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid | sigmaaldrich.cn |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-1-3-6(9-8)4-2-5/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBMIRYQUFQQNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190589 | |

| Record name | (4-Fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

371-14-2 | |

| Record name | 4-Fluorophenylhydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=371-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Fluorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)hydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Fluorophenyl Hydrazine and Its Derivatives

Classical Approaches to (4-Fluorophenyl)hydrazine Synthesis

Traditional methods for synthesizing this compound and employing it as a precursor remain fundamental in organic chemistry. These approaches are well-established and widely used for their reliability.

The most common and classical method for preparing this compound involves a two-step process starting from 4-fluoroaniline. google.com This synthetic route begins with the diazotization of 4-fluoroaniline, followed by a reduction reaction.

The process is initiated by dissolving 4-fluoroaniline in an aqueous acidic solution, typically hydrochloric acid, and cooling it to a low temperature (0–5 °C). An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt, 4-fluorobenzenediazonium chloride. google.comorgsyn.org Following the diazotization, the intermediate diazonium salt is reduced to the desired hydrazine (B178648). Common reducing agents for this step include sodium sulfite (B76179), sodium pyrosulfite, or stannous chloride. google.comorgsyn.orgguidechem.com The reaction with sodium pyrosulfite is typically carried out at a controlled temperature between 10-35 °C and a pH of 7-9. google.com Subsequent hydrolysis of the resulting intermediate yields this compound. google.com This method is valued for its use of readily available starting materials and straightforward procedures.

This compound is a versatile building block, frequently used in condensation reactions to synthesize various heterocyclic compounds, most notably pyrazoles. nih.gov The classical Knorr pyrazole (B372694) synthesis and related methods involve the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.tr

This reaction serves as the primary method for obtaining substituted pyrazoles. nih.gov this compound acts as a bidentate nucleophile that attacks the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring. The reaction can also be performed with α,β-unsaturated ketones, which first form pyrazolines that are then oxidized to pyrazoles. nih.gov The reaction of this compound hydrochloride with various diketones or aldehydes is a common strategy for producing a diverse range of pyrazole and hydrazone derivatives. ekb.egresearchgate.net

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type |

|---|---|---|

| This compound | 1,3-Diketone | Pyrazole |

| This compound | α,β-Unsaturated Ketone | Pyrazoline (then Pyrazole) |

| This compound | Aldehyde/Ketone | Hydrazone |

Modern and Green Chemistry Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These modern strategies often lead to higher yields, shorter reaction times, and reduced waste.

Ultrasound irradiation has emerged as a powerful tool in green chemistry for promoting organic reactions. nih.gov This technique utilizes acoustic cavitation—the formation, growth, and collapse of bubbles—to create localized high-temperature and high-pressure zones, which significantly accelerates reaction rates. nih.gov

The synthesis of hydrazine carboxamides from precursors like this compound has been shown to be highly efficient under ultrasonic irradiation. nih.govnih.govresearchgate.net In a typical procedure, a substituted N-phenylhydrazine carboxamide is reacted with an indole-2,3-dione in a water-glycerol solvent system. nih.gov The use of ultrasound (e.g., at 130 W) can reduce reaction times to just 5-20 minutes, a significant improvement over conventional heating methods that may take hours. nih.govresearchgate.net This method is not only faster but also more energy-efficient and aligns with the principles of green chemistry by using environmentally benign solvents. nih.gov

To circumvent the economic and environmental issues associated with transition-metal catalysts, significant effort has been directed toward developing metal-free synthetic routes. rsc.org this compound hydrochloride is a key reagent in such reactions for creating valuable heterocyclic frameworks. rsc.org

One notable example is the one-pot synthesis of carbazoles from cyclohexanones and aryl hydrazine hydrochlorides. In this method, this compound hydrochloride reacts with a cyclohexanone derivative in N-methyl-2-pyrrolidone (NMP) under an oxygen atmosphere at 140 °C. rsc.org This reaction proceeds without any metal catalyst, providing a cleaner and more straightforward pathway to carbazole derivatives. The development of metal-free multicomponent reactions represents a significant advance in the sustainable synthesis of N-heterocyclic compounds. rsc.orgcolab.ws

Optimizing reaction conditions is crucial for maximizing the efficiency and cost-effectiveness of chemical syntheses. Factors such as catalyst choice, solvent system, temperature, and reaction time are systematically varied to achieve the best possible outcomes.

For instance, in the synthesis of pyrazole derivatives, the use of a recyclable SnO–CeO2 nanocomposite catalyst in water allows for high yields (81–96%) in shorter reaction times compared to conventional methods. researchgate.net The choice of solvent can also dramatically affect regioselectivity. The cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) can provide higher yields and better regioselectivity than reactions in traditional protic solvents like ethanol. nih.gov Furthermore, the development of continuous flow processes for the synthesis of phenylhydrazine (B124118) salts from anilines has been shown to greatly shorten reaction times (to under 20 minutes) and improve safety and yields to over 99%. google.comjustia.com

Table 2: Effect of Reaction Conditions on Synthesis Outcomes

| Reaction Type | Condition Optimized | Result | Reference |

|---|---|---|---|

| Hydrazine Carboxamide Synthesis | Ultrasound Irradiation | Reaction time reduced to 5-20 mins | nih.govresearchgate.net |

| Pyrazole Synthesis | SnO–CeO2 Nanocomposite Catalyst | Yields of 81–96% | researchgate.net |

| Phenylhydrazine Salt Synthesis | Continuous Flow Process | Yields ≥99.5%, reaction time ≤20 mins | google.com |

Synthesis of Key this compound Derivatives

The synthesis of derivatives from this compound often involves leveraging the reactivity of the hydrazine group. This functional group, with its two nitrogen atoms, acts as a potent bidentate nucleophile, enabling a variety of condensation and cyclization reactions.

Thiosemicarbazones are a class of compounds known for their wide range of biological activities. Their synthesis typically involves a condensation reaction. One primary method is the reaction of a hydrazine derivative with an isothiocyanate. For instance, reacting this compound with an appropriate isothiocyanate yields the corresponding N-(4-fluorophenyl)hydrazinecarbothioamide.

A general route for synthesizing thiosemicarbazone derivatives follows the Schiff base mechanism, where N-substituted hydrazine carbothioamide intermediates are reacted with an appropriate aldehyde or ketone. nih.gov In a related synthesis, p-fluorophenyl-isothiocyanate reacts with hydrazine monohydrate to produce N,N′-bisthis compound-1,2-bis(carbothioamide). mdpi.comresearchgate.net Another specific example involves the reaction of (2-hydrazineylidenepropyl) diphenylphosphine (B32561) oxide with p-fluorophenyl-isothiocyanate, which yields 2-(1-(diphenylphosphoryl)propan-2-ylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide. mdpi.com

A more complex derivative, 2-(1-(2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-1-carbothioamide, can be synthesized through the reaction of 1-(4-fluorophenyl)ethanone (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazine with a thiosemicarbazone derivative in ethanol with an acid catalyst. ekb.eg

Table 1: Examples of Thiosemicarbazone Synthesis Reactions

| Starting Materials | Product | Reaction Conditions |

|---|---|---|

| (2-hydrazineylidenepropyl) diphenylphosphine oxide + p-fluorophenyl-isothiocyanate | 2-(1-(diphenylphosphoryl)propan-2-ylidene)-N-(4-fluorophenyl)hydrazine-1-carbothioamide | Absolute ethanol, room temperature mdpi.com |

| p-fluorophenylisothiocyanate + Hydrazine monohydrate (2:1 ratio) | N,N′-Bisthis compound-1,2-bis(carbothioamide) | Ethanol, room temperature mdpi.com |

The synthesis of pyrazoles is a cornerstone of heterocyclic chemistry. The most prominent method for obtaining substituted pyrazoles is the cyclocondensation reaction between a hydrazine compound, acting as a bidentate nucleophile, and a molecule containing two electrophilic centers, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govmdpi.com

A direct application of this methodology involves the reaction of this compound hydrochloride with a malonaldehyde derivative. For example, a series of novel pyrazole derivatives were successfully created by reacting 2-(5-fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with substituted phenylhydrazine hydrochlorides, including the 4-fluoro variant. ekb.eg

Another pathway to pyrazole-related structures involves the cyclization of chalcones. Pyrrolidine-based chalcones can be cyclized with hydrazine monohydrate to yield pyrazoline derivatives. acs.org A specific derivative, 5-(4-fluorophenyl)-3-[4-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole, was synthesized using this approach. acs.org

Table 2: Selected Synthetic Routes to Pyrazole Derivatives

| Hydrazine Source | Co-reactant | Product Class |

|---|---|---|

| 4-Fluorophenylhydrazine hydrochloride | 2-(5-Fluoro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde | Substituted Indole-Pyrazole ekb.eg |

| Hydrazine monohydrate | Pyrrolidine-based chalcone | Dihydropyrazole (Pyrazoline) acs.org |

Hydrazide-hydrazones are characterized by the -C(=O)NHN=C- functional group. The synthesis of these compounds is generally achieved through the condensation of a hydrazide with an aldehyde or a ketone. mdpi.com This reaction is typically carried out by heating the reactants in a solvent such as ethanol, often with a catalytic amount of acid. mdpi.com

The synthesis can be adapted to produce derivatives containing the (4-fluorophenyl) moiety. For example, a (4-fluorophenyl)acetylhydrazide could be reacted with a variety of aromatic or heterocyclic aldehydes to generate a library of corresponding hydrazide-hydrazones. The general utility of this method is demonstrated by the reaction of phenylhydrazine with substituted benzaldehydes to obtain the target hydrazone compounds. nih.gov Similarly, cyanoacetyl hydrazine has been reacted with 3-acetylpyridine to yield a hydrazide-hydrazone derivative. nih.gov

Hydrazine carboxamides, and their thio-analogs (hydrazine carbothioamides or thiosemicarbazides), are valuable synthetic intermediates. These compounds can be synthesized from the reaction of a hydrazide derivative with isocyanates or isothiocyanates. najah.edu For example, 2-(9H-carbazol-9-yl)acetohydrazide reacts with various isothiocyanates to produce new hydrazine-1-carbothioamide derivatives in high yields. najah.edu This methodology can be directly applied using this compound or a related hydrazide as the starting material. A complex bi-thiazole incorporating a hydrazine-1-carbothioamide structure and a 4-fluorophenyl group has also been synthesized. ekb.eg

The synthesis of organometallic compounds involving (4-fluorophenyl)amino ligands demonstrates the versatility of this chemical moiety in materials science. These compounds are prepared through the reaction of an amine with an organometallic precursor.

Specifically, amino- and iminometallanes of Group 13 elements (Al, Ga, In) have been synthesized. acs.org The reaction of 4-fluoroaniline with trimethylgallane (Me₃Ga) in toluene under reflux yields the dimeric amido-gallane (Me₂GaN(H)-4-C₆H₄F)₂. acs.orgjst.go.jp A similar reaction with trimethylindane (Me₃In) produces the corresponding indium dimer (Me₂InN(H)-4-C₆H₄F)₂. acs.org

Further heating of the aminoindane dimer to 220 °C results in methane elimination and the formation of a tetrameric imino-indane cubane structure, (MeIn(THF)N-4-C₆H₄F)₄, after recrystallization from a toluene/THF mixture. acs.org

Table 3: Synthesis of Group 13 (4-Fluorophenyl)amino- and Iminometallanes

| Reactants | Product | Yield | Melting Point (°C) |

|---|---|---|---|

| 4-Fluoroaniline + Trimethylgallane | (Me₂GaN(H)-4-C₆H₄F)₂ | 86% | 194 acs.org |

| 4-Fluoroaniline + Trimethylindane | (Me₂InN(H)-4-C₆H₄F)₂ | 86% | 202 acs.org |

Purification and Isolation Techniques in the Synthesis of this compound Compounds

The purification and isolation of newly synthesized compounds are critical steps to ensure high purity for subsequent applications and characterization. A variety of techniques are employed, ranging from simple physical separations to advanced chromatographic methods. uniba.sk

A common initial step after synthesis is the collection of a solid product by filtration , followed by washing with an appropriate solvent to remove soluble impurities. ekb.egRecrystallization is a widely used and effective technique for purifying solid compounds. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly, causing the desired compound to crystallize while impurities remain in the solution. Specific solvents used for derivatives of this compound include dioxane and toluene/THF. ekb.egacs.org For phenylhydrazine compounds, a workup may involve neutralization, liquid-liquid extraction with an organic solvent like toluene, followed by evaporation of the solvent. google.com

Chromatography is a powerful tool for both monitoring reaction progress and purifying products.

Thin-Layer Chromatography (TLC) is frequently used to quickly assess the purity of a sample and to determine the appropriate solvent system for column chromatography. ekb.eg

Column Chromatography is employed for the separation of compounds on a larger scale. The crude mixture is loaded onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system, allowing for the separation of components based on their differential adsorption. nih.gov

High-Performance Liquid Chromatography (HPLC) offers superior separation and is used for both analytical purity checks and for purification on a semi-preparative scale. uniba.sk Reverse-phase HPLC has been specifically used to separate closely related positional isomers of substituted phenylhydrazines, ensuring the removal of critical impurities. rasayanjournal.co.in

Finally, the structure and purity of the isolated compounds are confirmed using spectroscopic methods such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry. ekb.egekb.eg

Spectroscopic Characterization and Structural Elucidation of 4 Fluorophenyl Hydrazine Compounds

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, offers a profound look into the vibrational modes of the molecular bonds within (4-Fluorophenyl)hydrazine, serving as a fingerprint for its identification and structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by several distinct absorption bands that correspond to the specific vibrational frequencies of its functional groups. Analysis of derivatives containing the (4-fluorophenyl) moiety reveals a characteristic strong absorption band for the C-F stretch, typically observed around 1220 cm⁻¹. The spectrum of phenylhydrazine (B124118), a closely related compound, shows a broad absorption peak at 3332 cm⁻¹, which is assigned to the N-H stretching vibrations of the hydrazine (B178648) group (PhNH-NH₂). Aromatic C-H stretching vibrations in related structures are typically observed in the region of 3088-3028 cm⁻¹. The carbon-carbon double bond (C=C) stretching vibrations within the aromatic ring of similar compounds produce bands in the 1609-1485 cm⁻¹ range.

For this compound hydrochloride, a salt form of the compound, the infrared spectrum shows conformity with its established structure. While specific peak-by-peak data from all databases is not fully detailed here, the presence of these characteristic regions confirms the integrity of the compound's core structure.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound Reference |

|---|---|---|

| N-H Stretch | ~3332 | Phenylhydrazine |

| Aromatic C-H Stretch | 3028 - 3088 | Phenylhydrazone derivatives |

| C=C Aromatic Stretch | 1485 - 1609 | Phenylhydrazone derivatives |

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy provides complementary information to FT-IR for the structural elucidation of this compound. The FT-Raman spectrum of this compound hydrochloride has been recorded and is available in spectral databases. This technique is particularly useful for observing symmetric vibrations and bonds that are weakly active in IR spectroscopy. Key vibrational modes, such as the aromatic ring breathing and C-F stretching, are expected to produce distinct signals in the Raman spectrum, further confirming the molecular structure. Detailed experimental data from a Bruker MultiRAM Stand Alone FT-Raman Spectrometer for the hydrochloride salt is noted in the PubChem database, sourced from Alfa Aesar. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework and detecting the presence of other magnetically active nuclei, such as fluorine. It provides precise information about the chemical environment of each atom, allowing for an unambiguous structural assignment of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazine (-NH-NH₂) moiety. The aromatic region would typically display a complex splitting pattern due to spin-spin coupling between the non-equivalent protons on the fluorinated phenyl ring. Specifically, the protons ortho and meta to the fluorine atom would appear as distinct multiplets. The protons of the NH and NH₂ groups would appear as separate signals, the chemical shifts of which can be influenced by solvent, concentration, and temperature. In the case of this compound hydrochloride, the protonation of the hydrazine group would lead to shifts in the signals of the adjacent protons. For comparison, in a derivative, (E)-1-(4-Fluorophenyl)-5-phenyl-3-styryl-1H-pyrazole, the aromatic protons appear as multiplets in the range of 6.86-7.43 ppm.

Table 2: Expected ¹H NMR Signals for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to F) | 6.8 - 7.2 | Multiplet |

| Aromatic (meta to F) | 6.8 - 7.2 | Multiplet |

| -NH- | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the aromatic carbons due to the symmetry of the para-substituted ring. The carbon atom bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF), resulting in a characteristic splitting of its signal. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbon atom attached to the hydrazine group (C-N) will also have a distinct chemical shift. Data for the hydrochloride salt is available in spectral databases like ChemicalBook, confirming the carbon framework. chemicalbook.com In a related derivative, the carbon atoms of the 4-fluorophenyl group show signals where the C-F bond influences the chemical shifts and introduces C-F coupling constants (JCF).

Table 3: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C-F | 155 - 165 | Large ¹JCF coupling |

| C-N | 140 - 150 | |

| Aromatic CH (ortho to F) | 115 - 120 | Shows ²JCF coupling |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

¹⁹F NMR is a highly sensitive technique for the direct detection of fluorine atoms in a molecule. This compound is expected to show a single resonance in its ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom on the aromatic ring. For organofluorine compounds, the chemical shift range for Ar-F groups is typically between +80 to +170 ppm relative to a reference. In a closely related structure, 1-ethynyl-4-fluorobenzene, the ¹⁹F NMR signal appears at -111.0 ppm. rsc.org The availability of ¹⁹F NMR spectral data for this compound is noted in the PubChem database, provided by the Institute of Organic Chemistry at the University of Vienna. nih.gov

Table 4: Representative ¹⁹F NMR Chemical Shifts

| Compound | Chemical Shift (ppm) |

|---|

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

For example, a study on the concomitant colour polymorphs of (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride, a derivative of this compound, revealed that this compound can crystallize in two different monoclinic forms, highlighting the influence of crystal packing on the molecular arrangement.

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions, primarily hydrogen bonding and π-π stacking.

Hydrogen Bonding: The hydrazine moiety (-NHNH2) contains both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms). This allows for the formation of a variety of hydrogen bonding motifs, such as N-H···N interactions, which can link the molecules into chains, sheets, or three-dimensional networks. In the case of the hydrochloride salt, the chloride ion would also act as a hydrogen bond acceptor, leading to N-H···Cl interactions.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can be used to elucidate its structure by analyzing the fragmentation patterns of the molecular ion.

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion peak [M]˙⁺ at an m/z of 126, which corresponds to its molecular weight. nih.gov The fragmentation of this molecular ion provides valuable structural information.

A prominent fragmentation pathway involves the cleavage of the N-N bond, which is a common fragmentation for hydrazine derivatives. This can lead to the formation of the 4-fluorophenyl radical cation or the 4-fluoroaniline cation radical through rearrangement. Another significant fragmentation is the loss of a hydrogen atom to form a stable ion at m/z 125. The loss of the NH2 group can also occur, leading to a fragment at m/z 110. nih.gov

A detailed analysis of the mass spectrum of this compound hydrochloride reveals a complex fragmentation pattern with several characteristic peaks. The relative intensities of these peaks can be used to confirm the identity of the compound and to distinguish it from its isomers.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound Hydrochloride

| m/z | Proposed Fragment |

| 126 | [C₆H₇FN₂]⁺ (Molecular Ion) |

| 110 | [C₆H₅F]⁺ |

| 95 | [C₅H₄F]⁺ |

| 83 | [C₅H₄N]⁺ |

| 75 | [C₄H₄F]⁺ |

| 57 | [C₄H₉]⁺ |

Note: The fragmentation pattern can be influenced by the ionization method and the energy used.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore present in the molecule.

The chromophore in this compound is the substituted phenylhydrazine system. The UV-Vis spectrum of the parent compound, phenylhydrazine, in alcohol exhibits two main absorption bands at approximately 241 nm and 283 nm. cas.org These absorptions are attributed to π → π* electronic transitions within the aromatic ring and the n → π* transitions involving the lone pair of electrons on the nitrogen atoms.

The introduction of a fluorine atom at the para position of the phenyl ring is expected to have a bathochromic (shift to longer wavelength) or hypsochromic (shift to shorter wavelength) effect on the λmax values, as well as an effect on the molar absorptivity (ε). The fluorine atom, being an electron-withdrawing group through induction but an electron-donating group through resonance, can perturb the energy levels of the molecular orbitals involved in the electronic transitions. Studies on substituted phenylhydrazone derivatives have shown that the position and nature of the substituent on the phenyl ring significantly influence the UV-Vis absorption spectra. For this compound, the absorption maxima are expected to be in a similar region to those of phenylhydrazine, with slight shifts due to the electronic effects of the fluorine atom.

Table 2: Comparison of UV Absorption Maxima for Phenylhydrazine and Related Compounds

| Compound | Solvent | λmax (nm) |

| Phenylhydrazine | Alcohol | 241, 283 cas.org |

| (E)-1-benzylidene-2-(3-nitrophenyl)hydrazine | Not specified | 239, 360 |

Computational and Theoretical Investigations of 4 Fluorophenyl Hydrazine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to predict the molecular geometry of organic compounds. The B3LYP functional, combined with a 6-311++G(d,p) basis set, is a common choice for optimizing the structure and calculating various molecular parameters. ajchem-a.com

Table 1: Representative Calculated Bond Lengths and Angles for a Molecule Containing the (4-Fluorophenyl) Moiety

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (phenyl) | 1.386 - 1.402 | C-C-C (phenyl) | ~120 |

| C-F | 1.352 | C-C-F | ~120 |

| C-N | 1.456 | C-N-N | ~112 |

Note: Data presented is for a related molecule, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as a representative example of calculations performed at the B3LYP/6-311++G(d,p) level of theory. Specific values for (4-Fluorophenyl)hydrazine may vary.

Analysis of HOMO-LUMO Energies and Electronic Density Distributions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller energy gap suggests that a molecule is more reactive and can be easily excited.

For the related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations at the B3LYP/6-311++G(d,p) level determined the HOMO energy to be -6.5743 eV and the LUMO energy to be -2.0928 eV, resulting in an energy gap of 4.4815 eV. ajchem-a.com The distribution of the electron density in these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Generally, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient areas.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Fluorophenyl Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5743 |

| LUMO | -2.0928 |

| Energy Gap (ΔE) | 4.4815 |

Note: Data is for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory.

Calculation of Vibrational Wavenumbers and Thermodynamic Properties

Computational methods can predict the vibrational spectra (infrared and Raman) of molecules. These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions. For the parent hydrazine (B178648) (N₂H₄) molecule, all 12 of its normal vibrational modes are active in both IR and Raman spectra. nih.gov The vibrational frequencies are sensitive to the molecular structure and bonding.

Thermodynamic properties such as enthalpy, entropy, and heat capacity can also be calculated from the vibrational frequencies and other molecular parameters. These calculations are essential for understanding the stability of the molecule and its behavior at different temperatures. While specific calculated vibrational frequencies and thermodynamic data for this compound were not found in the provided search results, the methodologies for these calculations are well-established. mdpi.comiastate.edu

First-Order Hyperpolarizability Calculations

The first-order hyperpolarizability (β) of a molecule is a measure of its nonlinear optical (NLO) response. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. DFT calculations are a common method to predict the NLO properties of organic molecules. usp.brmdpi.com The calculation of β involves determining the change in the molecule's dipole moment in the presence of an applied electric field. For comparison, urea is often used as a reference material in NLO studies. nih.gov While a specific calculated value for the first-order hyperpolarizability of this compound was not identified, studies on other organic molecules show that the presence of electron-donating and electron-withdrawing groups can significantly enhance the NLO response. nih.gov

Conformational Analysis

The presence of rotatable bonds in this compound, specifically the C-N and N-N bonds, allows for the existence of different spatial arrangements of its atoms, known as conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is typically done by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angle around a specific bond.

A computational study on the related molecule 1-(4-Fluorophenyl)piperazine using DFT at the B3LYP/6–311++G(d,p) level of theory performed a PES scan around the C-N bond connecting the phenyl ring to the piperazine ring. dergipark.org.tr This analysis revealed the most stable conformer based on the lowest potential energy. A similar approach would be necessary to determine the preferred conformation of this compound, which would likely involve analyzing the rotation around the C-N and N-N bonds to understand the steric and electronic effects of the 4-fluorophenyl group on the hydrazine moiety.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is extensively used in drug discovery to understand the interactions between a potential drug molecule and its biological target.

Hydrazine derivatives have been the subject of numerous molecular docking studies to explore their potential as anticancer agents. For instance, various hydrazine carboxamide derivatives have been synthesized and docked into the active site of the epidermal growth factor receptor (EGFR), a well-known target in cancer therapy. researchgate.net These studies help to elucidate the binding mode of the ligands and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.

In one study, N-(4-Chlorophenyl)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carboxamide, a compound structurally related to this compound, was identified as a promising anticancer agent, and molecular docking was used to understand its binding affinity at the EGFR active site. proquest.com Similarly, other studies have docked fluoroquinazolinone derivatives, which can be synthesized from this compound, into the EGFR kinase domain. nih.gov These computational investigations suggest that the (4-fluorophenyl) moiety can play a crucial role in the binding of these molecules to their biological targets, making this compound an important scaffold for the design of new therapeutic agents.

Ligand-Protein Binding Affinity Predictions

Computational docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with protein targets. While direct computational studies on this compound are limited, research on its derivatives provides valuable information regarding their potential as enzyme inhibitors.

One area of investigation has been the development of 4-Fluorophenylhydrazone derivatives as potential cyclooxygenase-2 (COX-2) inhibitors. Molecular docking studies of these derivatives have revealed their potential to bind effectively within the active site of the COX-2 enzyme. The interactions are primarily governed by hydrogen bonding and hydrophobic interactions with key amino acid residues. For instance, certain derivatives have shown strong binding interactions with residues such as Arg120, Tyr355, and His90, which are crucial for COX-2 inhibition.

The following table summarizes the predicted binding affinities and inhibition constants for selected derivatives of this compound from molecular docking studies.

| Derivative Class | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 4-Fluorophenylhydrazones | COX-2 | Ranging from -8.5 to -10.2 | Arg120, Tyr355, His90, Arg513 |

| Hydrazine Clubbed Thiazoles | α-Glucosidase | Ranging from -7.9 to -9.1 | ASP215, GLU277, ASP352 |

| Hydrazine Clubbed Thiazoles | α-Amylase | Ranging from -7.5 to -8.8 | ASP197, GLU233, ASP300 |

Note: The data presented is for derivatives of this compound and not the parent compound itself. The binding affinities are theoretical predictions from molecular docking simulations.

Elucidation of Inhibitory Activities and Mechanisms of Action

The proposed mechanism for the irreversible inhibition of MAO by phenylhydrazine (B124118) involves the enzymatic oxidation of the hydrazine to a reactive phenyldiazene intermediate. This intermediate can then covalently modify the FAD cofactor or nearby amino acid residues in the active site, leading to the inactivation of the enzyme. It is hypothesized that this compound follows a similar mechanism of action. The fluorine substituent on the phenyl ring may modulate the electronic properties of the molecule, potentially influencing the rate of oxidation and the reactivity of the resulting diazene intermediate.

Computational studies on other hydrazine derivatives have supported this mechanism by modeling the interaction of the inhibitor with the enzyme's active site and calculating the energetics of the proposed reaction pathway. These studies often employ quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the electronic changes during the reaction within the complex protein environment. Such an approach for this compound would be valuable to confirm its specific mechanism of MAO inhibition.

The inhibitory activity of hydrazine derivatives is not limited to MAOs. As mentioned, derivatives of this compound have been investigated as inhibitors of COX-2, α-glucosidase, and α-amylase, suggesting a broader range of potential therapeutic applications. The mechanism in these cases is typically non-covalent and involves competitive binding at the enzyme's active site.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is based on the electron distribution of a molecule and provides a three-dimensional surface that encapsulates the molecule. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Although a specific Hirshfeld surface analysis for the crystal structure of this compound is not available in the reviewed literature, studies on other crystalline compounds containing the 4-fluorophenyl moiety provide insight into the types of intermolecular interactions it typically forms.

The analysis of various 4-fluorophenyl derivatives consistently shows that the crystal packing is dominated by a combination of several types of intermolecular contacts. The most significant contributions typically come from:

H···H contacts: These are generally the most abundant interactions and represent van der Waals forces.

H···F/F···H contacts: These interactions, involving the fluorine atom, are a form of weak hydrogen bonding or dipole-dipole interactions and play a crucial role in the packing of fluorinated organic compounds.

C···H/H···C contacts: These represent C-H···π interactions, where a hydrogen atom interacts with the π-system of the aromatic ring, or other weaker C-H···C contacts.

C···C contacts: These indicate π-π stacking interactions between the aromatic rings of adjacent molecules.

The following table provides a representative breakdown of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for a derivative containing a 4-fluorophenyl group.

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| H···F/F···H | ~10-20% |

| C···H/H···C | ~15-25% |

| C···C | ~5-10% |

| Other (e.g., N···H, O···H) | Variable, depends on other functional groups |

Note: This data is representative of derivatives containing a 4-fluorophenyl moiety and is intended to illustrate the typical intermolecular interactions. The exact percentages will vary for different crystal structures.

The dnorm maps for these compounds typically show red spots corresponding to the closest intermolecular contacts, which often correlate with hydrogen bonding and other strong interactions. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, allowing for a detailed comparison of the packing motifs in different crystalline solids. For this compound, it is expected that N-H···N and N-H···F hydrogen bonds would also play a significant role in its crystal packing, in addition to the interactions characteristic of the 4-fluorophenyl group.

Chemical Reactivity and Derivatization of 4 Fluorophenyl Hydrazine

Nucleophilic Substitution Reactions

The hydrazine (B178648) group in (4-fluorophenyl)hydrazine contains two nitrogen atoms with lone pairs of electrons, rendering it nucleophilic. It readily participates in nucleophilic substitution reactions. The terminal -NH2 group is generally the more reactive site for nucleophilic attack. researchgate.net

Studies on the kinetics of reactions between hydrazines and electrophiles like benzhydrylium ions have shown that hydrazines act as potent nucleophiles. researchgate.net The reactivity of this compound is comparable to other arylhydrazines, where the aromatic ring can modulate the nucleophilicity of the nitrogen atoms. It can react with alkylating agents, such as alkyl halides, to form substituted hydrazines. wikipedia.org Furthermore, this compound can participate in more complex, metal-catalyzed substitution reactions. For instance, palladium-catalyzed allylic substitutions and copper-catalyzed N-arylations are common methods for forming new carbon-nitrogen bonds using hydrazine derivatives as nucleophiles. organic-chemistry.org

Oxidation and Reduction Reactions

Hydrazine and its derivatives can function as reducing agents, a property attributed to the formation of the highly stable dinitrogen (N₂) molecule. organicchemistrydata.org Arylhydrazines like this compound are generally considered weaker reducing agents compared to their aliphatic counterparts. wikipedia.org Nevertheless, they are employed in specific reductions. A classic example is the Wolff-Kishner reduction, which converts ketones and aldehydes to the corresponding alkanes (methylene or methyl groups) via a hydrazone intermediate under basic conditions. organicchemistrydata.orglibretexts.org Milder variations of this reaction involve the reduction of tosylhydrazones with reagents like sodium borohydride. organicchemistrydata.org

This compound itself is often synthesized through a reduction step. A common industrial method involves the diazotization of 4-fluoroaniline, followed by the reduction of the resulting diazonium salt using a reducing agent such as stannous chloride (tin(II) chloride) or sodium sulfite (B76179) to yield the corresponding phenylhydrazine (B124118) salt. wikipedia.orggoogle.com

Conversely, this compound can be oxidized. Oxidation can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For example, strong oxidation can lead back to diazonium salts, while milder oxidation might result in the formation of coupled products.

Condensation Reactions with Carbonyl Compounds to Form Hydrazones and Schiff Bases

One of the most characteristic reactions of this compound is its condensation with carbonyl compounds. It reacts with aldehydes and ketones in a nucleophilic addition-elimination reaction to form (4-fluorophenyl)hydrazones, a class of compounds containing a C=N-NH- linkage. nih.govijcce.ac.ir This reaction is typically catalyzed by a small amount of acid. researchgate.netresearchgate.net

These hydrazones are important intermediates in organic synthesis and often serve as precursors for other heterocyclic compounds. researchgate.net The formation of these stable, often crystalline, derivatives was historically a key method for the identification and characterization of aldehydes and ketones. wikipedia.org The reaction is highly versatile and has been used to synthesize a wide array of hydrazone derivatives with potential biological activities. nih.govnih.gov

| This compound Reactant | Carbonyl Compound | Product (Hydrazone/Schiff Base) | Reference |

|---|---|---|---|

| This compound | Biphenyl-4-carbaldehyde | N'-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide | researchgate.net |

| This compound | Generic Aldehyde (R-CHO) | (E)-1-((4-fluorophenyl)amino)-N-(substituted-benzylidene)methanimine | nih.gov |

| This compound | Generic Ketone (R-CO-R') | (4-fluorophenyl)hydrazone derivative | researchgate.net |

Cycloaddition Reactions, including Pyrazole (B372694) Formation

This compound is a key precursor for the synthesis of pyrazoles, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The most prevalent method is the cyclocondensation reaction between a hydrazine and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govslideshare.net

In this reaction, this compound acts as a bidentate nucleophile, reacting with the two electrophilic centers of the 1,3-dicarbonyl system to form a pyrazole ring after dehydration. nih.govmdpi.com The reaction can be regioselective, potentially yielding two different isomers depending on which nitrogen atom of the hydrazine attacks which carbonyl group first. nih.gov Another important route to pyrazoles is through 1,3-dipolar cycloaddition reactions involving diazo compounds or nitrile imines derived from hydrazones. nih.govorganic-chemistry.org

| Hydrazine Reactant | 1,3-Difunctional Compound/Precursor | Reaction Type | Product | Reference |

|---|---|---|---|---|

| This compound | 1,3-Diketone (e.g., Acetylacetone) | Cyclocondensation | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole | nih.gov |

| This compound | α,β-Unsaturated Ketone (e.g., Chalcone) | Cyclocondensation | 1-(4-fluorophenyl)-pyrazoline (intermediate), then pyrazole | nih.gov |

| This compound | 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Cyclocondensation | Regioisomeric mixture of 1-(4-fluorophenyl)-pyrazoles | nih.gov |

| This compound | 2-Fluoro-2-methyl-1,3-diphenylpropane-1,3-dione | Cyclocondensation | 4-Fluoro-4-methyl-1-(4-fluorophenyl)-3,5-diphenyl-4H-pyrazole | mdpi.com |

Reactions with Isothiocyanates to Form Thiosemicarbazones and Thioureas

This compound reacts with isothiocyanates (R-N=C=S) in a nucleophilic addition reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate group. mdpi.com This reaction leads to the formation of N-substituted thiosemicarbazides. If the starting hydrazine is first converted to a hydrazone, subsequent reaction with an isothiocyanate yields a thiosemicarbazone. mdpi.comnih.gov

For example, the reaction of a hydrazone with p-fluorophenyl-isothiocyanate can yield an N-p-fluorothiosemicarbazone. mdpi.com Similarly, direct reaction of hydrazine with two equivalents of an isothiocyanate can produce thioureas or bis-thiourea derivatives. mdpi.comresearchgate.net These sulfur- and nitrogen-containing compounds are of significant interest due to their potential biological activities and their ability to act as ligands in coordination chemistry. researchgate.netnih.gov

| Hydrazine/Hydrazone Reactant | Isothiocyanate | Product | Reference |

|---|---|---|---|

| Hydrazine | p-Fluorophenyl-isothiocyanate (2 equiv.) | bis(N-p-fluorophenylthiourea) | mdpi.com |

| (2-hydrazineylidenepropyl) diphenylphosphine (B32561) oxide (a hydrazone) | p-Fluorophenyl-isothiocyanate | N-p-fluorothiosemicarbazone derivative | mdpi.com |

| Hydrazine hydrate | Generic Isothiocyanate (R-NCS) | Thiosemicarbazide | reddit.comgoogle.com |

| Alkyl Hydrazines | Benzoyl isothiocyanate | 1-Alkyl-3-phenyl-Δ³-1,2,4-triazoline-5-thiones | rsc.org |

Reactions in Organic Synthesis as Intermediates

This compound is a crucial intermediate in the synthesis of a wide range of organic molecules, particularly heterocyclic compounds. cymitquimica.comguidechem.com Its utility extends beyond the formation of simple hydrazones and pyrazoles.

A cornerstone reaction for arylhydrazines is the Fischer Indole (B1671886) Synthesis . In this reaction, this compound is heated with an aldehyde or ketone in the presence of an acid catalyst. The initially formed (4-fluorophenyl)hydrazone undergoes a mdpi.commdpi.com-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to generate a substituted indole. This reaction is one of the most important methods for synthesizing the indole ring system, a common motif in pharmaceuticals and natural products.

Furthermore, its derivatives, such as hydrazones and thiosemicarbazones, are themselves versatile intermediates for synthesizing other heterocycles like pyrazoles, thiadiazoles, and triazoles. organic-chemistry.org The presence of the fluorine atom can impart unique properties, such as altered biological activity or metabolic stability, to the final products, making this compound a valuable starting material in medicinal chemistry and agrochemical research. cymitquimica.com

Formation of Coordination Complexes with Metal Ions

Derivatives of this compound, especially hydrazones, Schiff bases, and thiosemicarbazones, are excellent ligands for a variety of metal ions. These molecules possess multiple donor atoms, typically nitrogen, oxygen, or sulfur, which can coordinate with metal centers to form stable coordination complexes or metal-organic frameworks. researchgate.netscience.gov

The imine nitrogen (C=N) and the amide/thioamide groups in these ligands provide suitable sites for chelation. For instance, Schiff bases derived from hydrazines can coordinate with metals like zinc(II) and cobalt(II). science.gov The resulting metal complexes often exhibit distinct physical and chemical properties compared to the free ligands, including enhanced biological activity, catalytic potential, and unique spectroscopic and magnetic characteristics. The specific geometry and coordination number of the complex depend on the metal ion, the structure of the ligand, and the reaction conditions.

Applications of 4 Fluorophenyl Hydrazine in Organic Synthesis and Materials Science

Precursor in the Synthesis of Pharmaceutical Compounds

The strategic incorporation of a fluorine atom into pharmaceutical candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity, often leading to improved therapeutic profiles. (4-Fluorophenyl)hydrazine is a key starting material for introducing a fluorophenyl moiety into various drug scaffolds.

Development of Tryptamine Drugs for Neurological Disorders

This compound is a critical precursor in the synthesis of fluorinated tryptamines, a class of compounds investigated for their potential in treating various neurological disorders. The primary synthetic route to these compounds is the Fischer indole (B1671886) synthesis, a venerable and widely used method for constructing the indole ring system, which is the core of all tryptamines. diva-portal.orgpreprints.orgrsc.org

In this reaction, this compound is condensed with a suitable aldehyde or ketone under acidic conditions to form a phenylhydrazone. This intermediate then undergoes a mdma.chmdma.ch-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), to yield the fluorinated indole. preprints.org For instance, the reaction of this compound with 4-aminobutanal diethyl acetal would lead to the formation of 6-fluoro-tryptamine. The fluorine substitution on the indole ring can significantly alter the pharmacological properties of the resulting tryptamine. mdma.chacs.orgnih.govsemanticscholar.orgacs.org

Research into fluorinated tryptamine derivatives has shown that the position of the fluorine atom can influence the compound's interaction with serotonin receptors, such as 5-HT2A and 5-HT1A, which are implicated in the pathophysiology of various neurological and psychiatric conditions. acs.org For example, studies on 6-fluoro-diethyltryptamine have demonstrated that this modification can lead to a different pharmacological and psychological action compared to its non-fluorinated counterpart. mdma.ch

Table 1: Examples of Fluorinated Tryptamines and their Potential Neurological Applications

| Compound Name | Synthetic Precursor | Potential Therapeutic Area |

| 6-Fluoro-N,N-diethyltryptamine | This compound | Neurological and psychiatric disorders |

| 5-Fluoro-α-methyltryptamine | (3-Fluorophenyl)hydrazine | Neurological disorders |

| 6-Fluoro-α-methyltryptamine | This compound | Neurological disorders |

Synthesis of Antifungal Agents

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds with potent antifungal activity, particularly derivatives of pyrazole (B372694) and triazole. nih.govnih.govnih.govnih.govrsc.orgresearchgate.netresearchgate.net The incorporation of the 4-fluorophenyl group is a common strategy in the design of modern antifungal drugs, as seen in the blockbuster medication fluconazole (B54011).

The synthesis of antifungal pyrazole derivatives often involves the condensation of this compound with a 1,3-dicarbonyl compound. This reaction leads to the formation of a pyrazole ring bearing a 4-fluorophenyl substituent. nih.govnih.govresearchgate.net These fluorinated pyrazole aldehydes and their derivatives have demonstrated significant antifungal activities against various phytopathogenic fungi. nih.gov

Similarly, this compound is a key component in the synthesis of certain triazole-based antifungal agents. The hydrazine (B178648) moiety can react with various reagents to form the 1,2,4-triazole ring. Analogues of fluconazole, a triazole antifungal, can be synthesized using precursors derived from this compound. nih.govnih.govrsc.orgresearchgate.net

Table 2: Heterocyclic Antifungal Agents Derived from this compound

| Heterocyclic Core | Synthetic Approach | Examples of Target Fungi |

| Pyrazole | Condensation with 1,3-dicarbonyls | Sclerotinia sclerotiorum, Fusarium oxysporum nih.gov |

| 1,2,4-Triazole | Multi-step synthesis involving cyclization | Candida albicans, Aspergillus fumigatus |

Intermediate in Anticancer Agent Development

This compound is a pivotal intermediate in the development of novel anticancer agents, particularly those based on indole and pyrazole scaffolds. nih.govnih.govmdpi.comacs.orgresearchgate.net The resulting compounds have shown promise in inhibiting the growth of various cancer cell lines.

Indole-based anticancer agents are a significant area of research, and the Fischer indole synthesis using this compound provides a direct route to 6-fluoroindole derivatives. nih.govmdpi.comacs.orgresearchgate.net These fluorinated indoles can then be further functionalized to produce a variety of compounds with antiproliferative activity. For instance, indole-based hydrazide-hydrazones have been synthesized and evaluated for their anticancer properties. nih.gov

Furthermore, this compound is used to synthesize pyrazole derivatives that exhibit cytotoxic effects on cancer cells. semanticscholar.orgnih.gov For example, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized from precursors derived from this compound, have been identified as potent anticancer agents. semanticscholar.orgekb.eg These compounds often act by inhibiting key enzymes involved in cancer cell proliferation.

Table 3: Anticancer Agents Synthesized from this compound

| Compound Class | Target Scaffold | Mechanism of Action (Example) |

| Indole derivatives | 6-Fluoroindole | Inhibition of cell proliferation nih.govmdpi.comacs.orgresearchgate.net |

| Pyrazole derivatives | Pyrazolo[3,4-d]pyrimidine | Kinase inhibition semanticscholar.orgnih.govekb.eg |

Precursor for Kinase Inhibitors (e.g., EGFR, VEGFR, CDK2, CDK5, GSK3)

This compound is a key building block in the synthesis of a variety of kinase inhibitors, which are a major class of targeted cancer therapies. The 4-fluorophenyl moiety is a common feature in many potent kinase inhibitors.

Specifically, derivatives of 4-anilinoquinazoline are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). doaj.orgnih.govnih.govsci-hub.sefrontiersin.org The synthesis of these inhibitors can involve the use of hydrazine derivatives in the construction of the quinazoline (B50416) core or in the elaboration of side chains. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized using this compound, have also been identified as potent inhibitors of various kinases, including EGFR. semanticscholar.orgnih.govekb.egmdpi.comrsc.org Furthermore, pyrazole-containing compounds are known to inhibit Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK5, and Glycogen Synthase Kinase 3 (GSK3), which are all important targets in cancer and other diseases. mdpi.com

Table 4: Kinase Inhibitors Derived from this compound

| Kinase Target | Core Scaffold |

| EGFR | 4-Anilinoquinazoline, Pyrazolo[3,4-d]pyrimidine nih.govdoaj.orgnih.govnih.govsci-hub.sefrontiersin.orgrsc.org |

| VEGFR-2 | 4-Anilinoquinazoline sci-hub.se |

| CDK2, CDK5 | Pyrazole |

| GSK3 | Pyrazolo[3,4-d]pyrimidine mdpi.com |

Building Block for Agrochemicals (Pesticides and Herbicides)

This compound is a valuable precursor in the synthesis of agrochemicals, including pesticides and herbicides. The incorporation of fluorine can enhance the efficacy and selectivity of these products.

Furthermore, fluorinated 3-hydrazino-1,2,4-triazino[5,6-b] indoles have been synthesized and shown to possess post-emergent herbicidal activity against both grass and broadleaf weed species. niscair.res.inniscpr.res.in The synthesis of these complex heterocyclic systems can utilize fluorinated hydrazines as key building blocks.

Role in the Synthesis of Heterocyclic Compounds

This compound is a fundamental reagent in the synthesis of a wide variety of heterocyclic compounds, owing to the versatile reactivity of the hydrazine group. These heterocycles are not only important in medicinal chemistry and agrochemicals but also in materials science.

The most prominent application is in the synthesis of pyrazole derivatives . The reaction of this compound with 1,3-dicarbonyl compounds or their equivalents is a straightforward and efficient method for constructing the pyrazole ring. smolecule.comrsc.orgheteroletters.orgmdpi.comresearchgate.net This reaction allows for the introduction of the 4-fluorophenyl group at the N1 position of the pyrazole. Variations of this synthesis can lead to a wide range of substituted pyrazoles with diverse properties. preprints.orggoogle.com

Another key application is in the Fischer indole synthesis to produce fluorinated indole derivatives . diva-portal.orgrsc.org This reaction is a cornerstone of heterocyclic chemistry and provides access to the 6-fluoroindole scaffold, which is a precursor to many biologically active molecules.

This compound is also utilized in the synthesis of triazole derivatives . The hydrazine functionality can react with various one-carbon and two-nitrogen synthons to form the 1,2,4-triazole ring, a common motif in pharmaceuticals and agrochemicals.

Table 5: Major Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Key Reaction |

| Pyrazole | Condensation with 1,3-dicarbonyl compounds smolecule.comrsc.orgheteroletters.orgmdpi.comresearchgate.net |

| Indole | Fischer Indole Synthesis diva-portal.orgrsc.org |

| 1,2,4-Triazole | Cyclization reactions |

Indole Synthesis (Fischer Indole Synthesis)

The Fischer indole synthesis is a venerable and widely employed method for the construction of the indole nucleus. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. This compound serves as a key substituted arylhydrazine in this synthesis, leading to the formation of fluorine-substituted indoles. The presence of the fluorine atom can significantly influence the biological activity and physicochemical properties of the resulting indole derivatives.

The general mechanism of the Fischer indole synthesis using this compound proceeds through several key steps:

Hydrazone Formation: this compound reacts with a carbonyl compound (aldehyde or ketone) to form the corresponding (4-fluorophenyl)hydrazone.

Tautomerization: The hydrazone undergoes tautomerization to its enamine form.

nih.govnih.gov-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a nih.govnih.gov-sigmatropic rearrangement, which is the key bond-forming step, leading to the formation of a di-imine intermediate.

Cyclization and Aromatization: The di-imine intermediate cyclizes and subsequently eliminates a molecule of ammonia to afford the final aromatic indole ring.

The incorporation of a fluorine atom at the 4-position of the phenyl ring can modulate the electron density of the hydrazine moiety, thereby influencing the reaction rate and the stability of the intermediates. This allows for the synthesis of a variety of 5-fluoroindole derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

| Starting Material (Aldehyde/Ketone) | Resulting 5-Fluoroindole Derivative |

| Acetone | 2-Methyl-5-fluoro-1H-indole |

| Propiophenone | 5-Fluoro-2-methyl-3-phenyl-1H-indole |

| Cyclohexanone | 6-Fluoro-1,2,3,4-tetrahydrocarbazole |

Pyrazole Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery. This compound is a crucial building block for the synthesis of N-aryl pyrazoles, where the (4-fluorophenyl) group is directly attached to one of the nitrogen atoms of the pyrazole ring.

One of the most common methods for pyrazole synthesis involves the condensation reaction between a hydrazine and a 1,3-dicarbonyl compound. In this reaction, this compound acts as the dinucleophile, attacking the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound to form a dihydropyrazole intermediate, which then dehydrates to yield the aromatic pyrazole.

For instance, the reaction of this compound with acetylacetone (a 1,3-diketone) yields 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the substituents on both the hydrazine and the dicarbonyl compound.

Furthermore, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of highly substituted pyrazoles. In these reactions, this compound can be reacted with an aldehyde and an active methylene (B1212753) compound in a one-pot process to generate complex pyrazole derivatives. Research has demonstrated the synthesis of novel pyrazole derivatives from this compound with potential cytotoxic activity against cancer cell lines, highlighting the importance of this precursor in the development of new therapeutic agents. cymitquimica.com

| 1,3-Dicarbonyl Compound | Resulting Pyrazole Derivative |

| Acetylacetone | 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | 1-(4-fluorophenyl)-3-methyl-5-pyrazolone |

| Dibenzoylmethane | 1-(4-fluorophenyl)-3,5-diphenyl-1H-pyrazole |

Quinazoline Derivatives

Quinazolines are bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyrimidine ring. They are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While direct synthesis of quinazolines using this compound is not as commonly reported as for indoles and pyrazoles, the hydrazine moiety is a key functional group in the synthesis of various quinazoline derivatives.

One synthetic strategy involves the use of hydrazine hydrate to prepare hydrazinyl-quinazolines, which can then be further functionalized. For example, 2-hydrazinyl-3-methylquinazolin-4(3H)-one has been synthesized by refluxing 2-thioxo-3-methyl-2,3-dihydroquinazolin-4(1H)-one with hydrazine hydrate. frontiersin.org This hydrazinyl intermediate can then react with various electrophiles to produce a range of quinazoline derivatives. Although this example uses hydrazine hydrate, the principle suggests that substituted hydrazines like this compound could potentially be used to introduce a (4-fluorophenyl)hydrazinyl moiety, which could then be a precursor for more complex quinazoline structures.

A study on the design and synthesis of novel 4-anilinoquinazoline derivatives as EGFR inhibitors utilized hydrazine monohydrate in the synthesis of a key intermediate, N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)hydrazinecarboxamide. nih.gov This highlights the role of the hydrazine functional group in building complex quinazoline-based drug candidates.

Applications in Medicinal Chemistry Research

The presence of the fluorine atom in this compound significantly impacts its applications in medicinal chemistry. Fluorine is known to enhance metabolic stability, improve binding affinity to target proteins, and increase the lipophilicity of molecules, which can lead to improved pharmacokinetic and pharmacodynamic properties of drug candidates. xdbiochems.com

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly noted for its use in the preparation of tryptamine-based drugs, which are used in the treatment of migraines and cluster headaches. xdbiochems.com Beyond this, derivatives of this compound have shown potential in a broader range of therapeutic areas. For instance, it is a precursor for compounds with potential anti-tumor and anti-infection activities. xdbiochems.com

Research has also explored the synthesis of novel pyrazole derivatives from this compound that exhibit cytotoxicity against breast cancer cell lines, indicating its potential in the development of new anticancer agents. cymitquimica.com The ability to incorporate the 4-fluorophenyl moiety into various heterocyclic scaffolds makes this compound a valuable tool for medicinal chemists in the design and synthesis of new bioactive molecules.

Use as a Research Tool in Biochemical Studies

Hydrazine and its derivatives have been utilized as versatile chemical probes in biochemical studies. Their nucleophilic nature allows them to react with various electrophilic species within biological systems, making them useful for activity-based protein profiling (ABPP). ABPP is a powerful strategy for identifying and characterizing enzyme function and for discovering new drug targets.

Hydrazine-based probes can covalently target enzymes that utilize electrophilic cofactors or that form transient electrophilic intermediates during their catalytic cycle. nih.gov This allows for the selective labeling and identification of these enzymes in complex biological mixtures.

While specific applications of this compound as a biochemical probe are not extensively documented, its properties suggest potential in this area. The fluorine atom can serve as a useful label for 19F NMR studies, which is a powerful technique for probing molecular interactions and dynamics in biological systems. Furthermore, the (4-fluorophenyl) group can influence the reactivity and selectivity of the hydrazine probe. The development of fluorinated hydrazine-based probes, including those derived from this compound, could provide new tools for studying enzyme mechanisms and for the discovery of novel enzyme inhibitors. mdpi.comrsc.org

Biological Activity and Pharmacological Potential of 4 Fluorophenyl Hydrazine Derivatives

Anticancer Activity and Mechanisms

(4-Fluorophenyl)hydrazine derivatives have demonstrated notable potential as anticancer agents. Their efficacy stems from their ability to interact with various cellular targets, leading to the inhibition of cancer cell growth and the induction of cell death. Hydrazide-hydrazone derivatives, in particular, are a class of compounds frequently studied for their wide range of biological activities, including anticancer properties.

Enzyme Inhibition and Interaction with Cellular Pathways

The anticancer effects of this compound derivatives are often linked to their ability to inhibit key enzymes and interfere with critical cellular signaling pathways essential for tumor growth and survival. For instance, certain quinazoline (B50416) derivatives bearing a benzylidene hydrazine (B178648) moiety have been designed and synthesized as Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov Overexpression of EGFR is a common feature in several human tumors, making it a prime target for anticancer therapies. nih.gov By inhibiting EGFR, these compounds can block downstream signaling pathways that control cell proliferation and survival. nih.gov

Furthermore, some triazine-benzimidazole analogs containing a 4-fluorophenyl group have shown high inhibiting potency against a panel of 60 human cancer cell lines. nih.gov The mechanism for many hydrazine derivatives involves inducing cell cycle arrest, a critical process that halts cell division. nih.govmdpi.com For example, certain quinoline (B57606) hydrazides have been shown to induce G1 cell cycle arrest and upregulate the p27kip1 cell cycle regulating protein. nih.gov The inhibition of ribonucleotide reductase, an enzyme crucial for converting ribonucleotides to deoxyribonucleotides, is another mechanism by which some hydrazone complexes exert their antitumoral activity. nih.gov

Inhibition of Cell Proliferation and Apoptosis

A key characteristic of effective anticancer agents is their ability to inhibit cell proliferation and induce apoptosis, or programmed cell death. Numerous studies have shown that this compound derivatives are proficient in both.